REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[NH2:11][C:12]1[O:16][N:15]=[C:14]([CH3:17])[CH:13]=1>>[CH3:17][C:14]1[CH:13]=[C:12]([NH:11][S:7]([C:5]2[S:6][C:2]([Br:1])=[CH:3][CH:4]=2)(=[O:9])=[O:8])[O:16][N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NO1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
EXTRACTION
|
Details
|
was achieved by extraction of the crude sulfonamide into aqueous 2N NaOH
|
Type
|
WASH
|
Details
|
washing of the aqueous layer with ethyl acetate and acidification
|
Type
|
WASH
|
Details
|
by washing of the organic material with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)NS(=O)(=O)C=1SC(=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |